Ianthelliformisamine C TFA
Description
Properties
CAS No. |
1643593-30-9 |
|---|---|
Molecular Formula |
C34H40Br4F6N4O8 |
Molecular Weight |
1066.32 |
IUPAC Name |
(2E,2'E)-N,N'-((butane-1,4-diylbis(azanediyl))bis(propane-3,1-diyl))bis(3-(3,5-dibromo-4-methoxyphenyl)acrylamide) bis(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C30H38Br4N4O4.2C2HF3O2/c1-41-29-23(31)17-21(18-24(29)32)7-9-27(39)37-15-5-13-35-11-3-4-12-36-14-6-16-38-28(40)10-8-22-19-25(33)30(42-2)26(34)20-22;2*3-2(4,5)1(6)7/h7-10,17-20,35-36H,3-6,11-16H2,1-2H3,(H,37,39)(H,38,40);2*(H,6,7)/b9-7+,10-8+;; |
InChI Key |
ITGKGTPPRJVLIB-QZKABRJGSA-N |
SMILES |
O=C(NCCCNCCCCNCCCNC(/C=C/C1=CC(Br)=C(OC)C(Br)=C1)=O)/C=C/C2=CC(Br)=C(OC)C(Br)=C2.O=C(O)C(F)(F)F.O=C(O)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ianthelliformisamine C TFA; Ianthelliformisamine-C TFA; IanthelliformisamineC TFA; Ianthelliformisamine C TFA salt; |
Origin of Product |
United States |
Discovery and Isolation of Ianthelliformisamine C
Identification of the Source Marine Sponge: Suberea ianthelliformis
Ianthelliformisamine C is a natural product isolated from the marine sponge Suberea ianthelliformis. acs.orgnih.gov This particular sponge, found in Australian waters, is the original source from which Ianthelliformisamines A, B, and C were first identified. nih.govbeilstein-journals.org Sponges of the order Verongida, to which Suberea belongs, are well-known for producing a diverse array of bromotyrosine-derived secondary metabolites. acs.org The investigation into S. ianthelliformis marked the first chemical analysis of this specific species, revealing a new class of polyamine compounds. acs.orgnih.gov Subsequent, more extensive investigations of the same sponge specimen led to the isolation of additional related compounds, designated Ianthelliformisamines D–G. nih.govbeilstein-journals.orgnih.gov
Methodologies for Extraction and Purification from Natural Sources
The isolation of Ianthelliformisamine C from the freeze-dried and ground sponge material involved a multi-step extraction and purification process. nih.govbeilstein-journals.org Initially, the sponge sample was exhaustively extracted with solvents of increasing polarity, typically n-hexane, dichloromethane (B109758) (CH₂Cl₂), and methanol (B129727) (MeOH). nih.govbeilstein-journals.org
The dichloromethane and methanol extracts, which contained the compounds of interest, were then combined for further processing. acs.orgnih.govnih.govbeilstein-journals.org Purification was achieved through mass-directed isolation techniques. acs.orgnih.gov A key step in the separation process was the use of phenyl-bonded reversed-phase high-performance liquid chromatography (RP-HPLC), which successfully separated the various metabolites present in the crude extract. nih.govbeilstein-journals.org This chromatographic method allowed for the purification of Ianthelliformisamine C along with its co-occurring analogues. nih.govbeilstein-journals.org In some procedures, the compound is isolated as its trifluoroacetic acid (TFA) salt. griffith.edu.au
Initial Structural Elucidation of Ianthelliformisamine C
The molecular structure of Ianthelliformisamine C was determined through comprehensive analysis of spectroscopic and spectrometric data. acs.orgnih.gov
The structural elucidation of Ianthelliformisamine C was heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). acs.orgacs.org
Mass Spectrometry (MS): The positive-ion Low-Resolution Electrospray Ionization Mass Spectrometry ((+)-LRESIMS) spectrum was particularly informative. It displayed a distinctive ion cluster at m/z 835/837/839/841/843 with a 1:4:6:4:1 intensity ratio, which is the characteristic isotopic pattern for a molecule containing four bromine atoms. acs.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) data, in conjunction with NMR data, established the molecular formula of Ianthelliformisamine C as C₃₀H₃₈Br₄N₄O₄. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Analysis of the ¹³C NMR spectrum revealed only 15 carbon signals, indicating that the molecule possesses a symmetrical structure. acs.org The ¹H and gHSQC NMR data for Ianthelliformisamine C were very similar to those of its co-isolate, Ianthelliformisamine A. acs.org Key differences noted were the substitution of a terminal primary amine group in Ianthelliformisamine A with a secondary amide proton (δH 8.25) in Ianthelliformisamine C, and a downfield shift of adjacent methylene (B1212753) protons. acs.org Furthermore, the integration values for the aromatic and trans olefinic proton signals were doubled, confirming the symmetrical dimeric structure. acs.org
| Spectroscopic Data for Ianthelliformisamine C | |
| Technique | Observation |
| (+)-LRESIMS | Ion cluster at m/z 835/837/839/841/843 (1:4:6:4:1 ratio) |
| HRESIMS & NMR | Molecular Formula: C₃₀H₃₈Br₄N₄O₄ |
| ¹³C NMR | 15 carbon resonances, indicating molecular symmetry |
| ¹H NMR | Showed signals for a symmetrical structure, including an amide proton (δH 8.25), aromatic singlets, and trans olefinic protons. |
Note: NMR data can vary slightly based on the solvent used.
The symmetrical nature of Ianthelliformisamine C was confirmed through 2D NMR experiments, specifically gHMBC (heteronuclear multiple bond correlation). acs.org These experiments showed correlations from methylene protons (δH 3.25) and the amide proton (δH 8.25) to the amide carbonyl carbon (δC 164.9), confirming the linkage of the central polyamine chain to two identical (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide units. acs.org
Ianthelliformisamine C is structurally related to its co-isolated metabolites, Ianthelliformisamines A and B. acs.orgnih.gov All three share the same brominated cinnamyl moiety. The key difference lies in the polyamine chain and its substitution. While Ianthelliformisamine A contains a terminal primary amine, Ianthelliformisamine C is a symmetrical dimer where both ends of the polyamine chain are acylated with the bromotyrosine-derived unit. acs.org
Other metabolites isolated from Suberea ianthelliformis in the initial study included aplysamine 1 and araplysillin I. acs.orgnih.gov Later, more exhaustive studies of the same sponge yielded Ianthelliformisamines D, E, F, and G, as well as the steroid aplysterol, further expanding this family of marine natural products. nih.govbeilstein-journals.orgnih.gov
Synthetic Strategies and Chemical Modifications
Total Synthesis of Ianthelliformisamine C
The total synthesis of ianthelliformisamine C has been approached through various routes, often centering on the efficient construction of the key amide bond linking the aromatic and polyamine moieties.
Multiple synthetic strategies have been developed to access ianthelliformisamine C. One prominent route begins with a Wittig reaction using 3,5-dibromo-4-hydroxybenzaldehyde (B181551) to form the conjugated (E)-alkene. nih.gov An alternative starting point involves the methylation of 3,5-dibromo-4-hydroxybenzaldehyde, followed by a Doebner–Knoevenagel condensation with malonic acid to yield the necessary brominated cinnamic acid analogue. nih.gov
| Synthetic Route Summary | Key Reactions | Reported Overall Yield | Reference |
| Wittig Reaction & Amide Coupling | Wittig reaction, Amide coupling | 36% (5 steps) | nih.gov |
| Condensation & Deprotection | Peptide coupling, Boc-deprotection | 27-91% | rsc.orgresearchgate.netnih.gov |
| Multi-step Synthesis | Amide coupling | 47% (7 steps) | emory.edu |
The cornerstone of ianthelliformisamine C synthesis is the formation of the amide linkage between the (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid moiety and the spermine (B22157) backbone. researchgate.net This transformation is typically achieved through standard peptide coupling or amide coupling reactions. nih.govnih.gov
Design and Synthesis of Ianthelliformisamine C Analogues and Derivatives
Inspired by the structure of ianthelliformisamine C, researchers have designed and synthesized a wide array of analogues and derivatives to probe the chemical features essential for its biological activities. These modifications have targeted the terminal amines, the internal polyamine structure, and the aromatic ring.
A significant focus has been the conversion of ianthelliformisamine C into quaternary ammonium (B1175870) compounds (QACs), a well-known class of antimicrobials. nih.gov The synthesis of these derivatives typically involves a two-step process. First, ianthelliformisamine C is subjected to reductive amination with an aldehyde, such as formaldehyde (B43269) or long-chain alkyl aldehydes, to install alkyl groups on the internal secondary amines. nih.gov Subsequently, the molecule is quaternized to yield the final QAC derivatives. nih.govresearchgate.net This strategy has been used to create a small library of novel QACs from the ianthelliformisamine C scaffold. nih.govnih.gov However, preliminary efforts in this area have noted challenges, including low reactivity during the quaternization step, which has prompted considerations for alternative synthetic approaches. emory.edu
The flexible polyamine chain of ianthelliformisamine C is a key target for structural modification. rsc.org Synthetic strategies have been developed to create libraries of analogues by varying the length and structure of the central polyamine spacer. rsc.orgresearchgate.net This is achieved by employing different Boc-protected polyamine chains in the key amide coupling step. rsc.org Analogues have been created with truncated amine linkers or by incorporating aryl groups into the chain. researchgate.net These modifications aim to understand how the length and rigidity of the polyamine backbone influence biological activity.
Biological Activities and Mechanistic Investigations
Antimicrobial Spectrum and Efficacy
Ianthelliformisamine C has demonstrated intrinsic antimicrobial properties, although the extent of this activity varies across different studies and bacterial species. nih.govmdpi.com It is a bis-cinnamido substituted spermine (B22157) derivative. mdpi.comnih.gov
The activity of Ianthelliformisamine C against Gram-negative bacteria appears to be most pronounced against Pseudomonas aeruginosa. mdpi.commdpi.com Research has shown that the natural product exhibits growth inhibition against P. aeruginosa with a reported Minimum Inhibitory Concentration (MIC) of 8.75 µM. mdpi.comnih.gov Another study recorded an IC50 value of 9 µM against the same organism. mdpi-res.com The presence of the spermine moiety in the compound's structure is considered important for its activity against P. aeruginosa. mdpi.com
However, its efficacy against other Gram-negative bacteria like Escherichia coli is less clear. One study reported that weak to no activity was typically observed towards Gram-negative bacteria, with some exceptions found primarily among synthetic analogues rather than the parent compound itself. mdpi.comnih.gov A separate investigation focusing on the synthesis of Ianthelliformisamine C and its analogues found that the parent compound showed no detectable antibacterial activity against the E. coli strain used in their experiments. nih.gov
Table 1: Intrinsic Activity of Ianthelliformisamine C against Gram-Negative Bacteria
| Bacterium | Assay | Result | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa | MIC | 8.75 µM | mdpi.comnih.gov |
| Pseudomonas aeruginosa | IC50 | 9 µM | mdpi-res.com |
| Escherichia coli | MIC | No detectable activity | nih.gov |
Ianthelliformisamine C has also been evaluated against the Gram-positive bacterium Staphylococcus aureus. One investigation determined that the natural product inhibited the growth of S. aureus with an MIC of 17.5 µM. mdpi.comnih.gov Another source reported a more potent IC50 value of 4 µM. mdpi-res.com In contrast to these findings, a 2014 study that synthesized Ianthelliformisamine C reported that the parent compound did not exhibit any detectable antibacterial activity against the S. aureus strain tested. nih.gov This highlights the variability that can occur in biological assay results.
Table 2: Intrinsic Activity of Ianthelliformisamine C against Gram-Positive Bacteria
| Bacterium | Assay | Result | Reference |
|---|---|---|---|
| Staphylococcus aureus | MIC | 17.5 µM | mdpi.comnih.gov |
| Staphylococcus aureus | IC50 | 4 µM | mdpi-res.com |
| Staphylococcus aureus | MIC | No detectable activity | nih.gov |
Antibiofilm Properties
The ability of Ianthelliformisamine C to interfere with bacterial biofilms, particularly those of P. aeruginosa, is a significant aspect of its biological profile. beilstein-journals.orgresearchgate.netnih.gov
Research has demonstrated that Ianthelliformisamine C is an inhibitor of biofilm formation. researchgate.netnih.gov Specifically, it was found to inhibit the formation of P. aeruginosa PAO1 biofilms, with studies reporting an MIC of 53.1 µg/mL for this activity. nih.govsemanticscholar.org In these assays, the compound was shown to potently kill free-living and biofilm bacteria by up to 30% and 60%, respectively, during the formation phase. semanticscholar.orgmdpi.com Further investigation into its mechanism suggests that Ianthelliformisamine C inhibits an efflux pump in P. aeruginosa. semanticscholar.org
While effective at preventing the formation of new biofilms, studies indicate that Ianthelliformisamine C does not disrupt existing, mature biofilms. semanticscholar.orgmdpi.com Research examining its effects on pre-formed P. aeruginosa biofilms found no significant killing or dispersing effects. semanticscholar.orgmdpi.com
Antibiotic Potentiation and Synergistic Effects
A primary area of investigation for Ianthelliformisamine C TFA is its role as an antibiotic enhancer, particularly against resistant Gram-negative bacteria. medkoo.comglixxlabs.comtargetmol.comhodoodo.com It has been shown to enhance the activity of several legacy antibiotics, restoring their efficacy against challenging pathogens. nih.govsemanticscholar.org
Studies have reported that Ianthelliformisamine C enhances the action of doxycycline (B596269) and cefepime (B1668827) against P. aeruginosa PAO1. nih.govmedchemexpress.eu This potentiation effect makes it a compound of interest in strategies to overcome antimicrobial resistance. semanticscholar.org
Interestingly, the nature of its interaction with other antibiotics can vary. One study noted that while the related compounds Ianthelliformisamines A and B worked synergistically with ciprofloxacin (B1669076) to kill planktonic and biofilm cells of P. aeruginosa, Ianthelliformisamine C acted alone, exhibiting its own dose-dependent bactericidal effects on both free-living and biofilm populations without demonstrating synergy in that specific context. semanticscholar.orgmdpi.com This suggests that Ianthelliformisamine C can function both as a standalone agent against biofilm formation and as a potentiator for other classes of antibiotics. mdpi.comnih.gov
Enhancement of Activity of Conventional Antibiotics (e.g., Ciprofloxacin, Doxycycline, Erythromycin (B1671065), Cefepime)
A noteworthy characteristic of Ianthelliformisamine C is its capacity to enhance the efficacy of several established antibiotics against resistant Gram-negative bacteria. hodoodo.comsobekbio.com Research has demonstrated that Ianthelliformisamine C and its analogues can potentiate the activity of antibiotics such as doxycycline and cefepime against Pseudomonas aeruginosa PAO1. researchgate.net Specifically, Ianthelliformisamines A and C have been shown to enhance the antibiotic effect of ciprofloxacin when used in combination. beilstein-journals.orgresearchgate.net
The potentiation effect is not limited to a single class of antibiotics. Studies have explored the synergistic effects with fluoroquinolones (ciprofloxacin), tetracyclines (doxycycline), and cephalosporins (cefepime). researchgate.netnih.govnih.gov For instance, in Vibrio vulnificus infections, combination therapies of cefepime with doxycycline or ciprofloxacin have proven to be highly effective. nih.govnih.gov While direct studies on Ianthelliformisamine C with erythromycin are less documented, the broader context of polyamine analogues suggests potential for synergy. mdpi.com The ability of Ianthelliformisamine C to act as an antibiotic enhancer offers a promising strategy to restore the utility of existing antibiotics against drug-resistant pathogens. hodoodo.comsobekbio.com
Analysis of Combinatorial Efficacy
The combinatorial efficacy of Ianthelliformisamine C with conventional antibiotics has been a key area of investigation. The synergy observed is often linked to its mechanisms of action, which can include the inhibition of efflux pumps or disruption of the bacterial membrane. researchgate.netresearchgate.net By compromising these bacterial defense mechanisms, Ianthelliformisamine C can lower the minimum inhibitory concentration (MIC) of the partner antibiotic, making the bacteria more susceptible.
Studies on related polyamine analogues have quantified this enhancement. For example, certain indole-3-carboxamido-polyamine conjugates, structurally related to Ianthelliformisamine C, have been shown to significantly increase the activity of doxycycline against P. aeruginosa. researchgate.netsemanticscholar.org This potentiation is a critical aspect of its therapeutic potential, as it could help overcome acquired resistance in various bacterial strains. nih.gov
Mechanistic Elucidation of Biological Activities
Understanding the mechanisms through which Ianthelliformisamine C exerts its effects is crucial for its development as a therapeutic agent. Research points to several key molecular interactions.
One of the primary mechanisms attributed to Ianthelliformisamine C is the inhibition of bacterial efflux pumps. researchgate.net These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring a significant level of drug resistance. nih.govnih.gov By inhibiting these pumps, Ianthelliformisamine C effectively increases the intracellular concentration of co-administered antibiotics, thereby enhancing their efficacy. researchgate.net Mechanism of action studies have specifically shown that Ianthelliformisamine C inhibits the efflux pump of P. aeruginosa. researchgate.net This mode of action is a key strategy in combating multidrug resistance in clinically relevant pathogens. nih.govfrontiersin.org
In addition to efflux pump inhibition, Ianthelliformisamine C and related polyamines are known to disrupt and permeabilize bacterial membranes. researchgate.netnih.gov This activity is attributed to the polycationic nature of the polyamine backbone and the lipophilic terminal groups, which can interact with and destabilize the negatively charged bacterial membrane. researchgate.netsemanticscholar.org This disruption can lead to leakage of cellular contents and increased uptake of other molecules, including antibiotics. While some studies suggest efflux pump inhibition as the primary mechanism for Ianthelliformisamine C itself, membrane disruption is a well-established activity for many closely related polyamine analogues. mdpi.comresearchgate.net
Beyond efflux pump inhibition and membrane disruption, other molecular targets and pathways may be involved in the biological activity of Ianthelliformisamine C. The polyamine structure itself suggests potential interactions with various cellular processes that are dependent on these molecules, such as biofilm formation. beilstein-journals.orgresearchgate.net Indeed, Ianthelliformisamine C has been shown to inhibit the formation of P. aeruginosa PAO1 biofilms. beilstein-journals.org Further research into the specific molecular interactions could reveal additional pathways through which this compound exerts its antibacterial and synergistic effects. researchgate.net
In Vitro Selectivity and Cytotoxicity Assessment (e.g., against Mammalian Cell Lines like HEK293)
A critical aspect of developing any new therapeutic agent is its selectivity and potential toxicity to mammalian cells. Ianthelliformisamine C has been evaluated for its cytotoxicity against human embryonic kidney (HEK293) cells. researchgate.net Encouragingly, these studies have shown that Ianthelliformisamines exhibit low cytotoxicity towards HEK293 cells. researchgate.net This low toxicity is a favorable characteristic, suggesting a degree of selectivity for bacterial cells over mammalian cells. mdpi.com The assessment of cytotoxicity is a crucial step in the preclinical evaluation of any potential drug candidate, and the low cytotoxicity profile of Ianthelliformisamine C supports its potential for further development. beilstein-journals.orgnih.gov
Structure Activity Relationship Sar Studies
Influence of Polyamine Chain Length and Architecture on Biological Activity
The polyamine core of ianthelliformisamines is a crucial determinant of their biological activity. Studies comparing analogues with varying polyamine chain lengths have demonstrated a direct correlation between the length of the central chain and antimicrobial potency. nih.govbeilstein-journals.org
Research has shown that analogues with longer polyamine chains generally exhibit stronger intrinsic antimicrobial activity. mdpi.comnih.gov For instance, in a study of non-brominated analogues, only those with the longest polyamine chains showed activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and the fungus Cryptococcus neoformans. mdpi.comnih.gov Similarly, certain long-chain analogues were the only ones to exhibit activity against the Gram-negative bacterium Escherichia coli. mdpi.comnih.gov This suggests that the extended, flexible polyamine chain is vital for effective interaction with and disruption of bacterial membranes, a proposed mechanism of action for these compounds. nih.govbeilstein-journals.org
Conversely, a reduction in the number of amines or the absence of a primary amine in the polyamine chain has been noted to decrease bioactivity. nih.govbeilstein-journals.org The discovery of ianthelliformisamines D–G, which possess truncated or absent polyamine chains and show no significant antibacterial activity against Pseudomonas aeruginosa, further underscores the essential role of the extended polyamine structure for the antibacterial effects observed in ianthelliformisamines A-C. nih.govbeilstein-journals.org However, this increased activity in longer-chain analogues is often accompanied by higher cytotoxicity and hemolytic properties, presenting a challenge for their development as therapeutic agents. mdpi.comnih.gov
Table 1: Effect of Polyamine Chain Length on Antimicrobial Activity This table presents a summary of findings on how polyamine chain length affects the antimicrobial spectrum.
| Polyamine Chain | Activity against Gram-positive bacteria (e.g., S. aureus) | Activity against Gram-negative bacteria (e.g., E. coli) | Cytotoxicity/Hemolysis | Reference |
|---|---|---|---|---|
| Short | Low to Inactive | Generally Inactive | Low | nih.gov, beilstein-journals.org |
| Long (e.g., Spermine) | Active | Active in some cases | Increased | mdpi.com, nih.gov |
Role of Bromination and Other Aromatic Substitutions
The substitution pattern on the aromatic rings of Ianthelliformisamine C is a key modulator of its biological profile. The natural product itself features two bromine atoms and a methoxy (B1213986) group on each phenyl ring.
SAR studies have consistently highlighted the importance of bromination for potent antimicrobial activity. Analogues bearing one or two bromine atoms are typically active, whereas non-brominated counterparts often show weak or no intrinsic activity, especially those with shorter polyamine chains. mdpi.comnih.gov The presence of bromine atoms on the aromatic rings is thought to enhance the compound's ability to interact with and disrupt bacterial membranes. mdpi.comunige.ch
Interestingly, while essential for direct antimicrobial action, these halogen substituents may not be ideal for other related activities. For example, some non-toxic, non-halogenated analogues have demonstrated a strong ability to enhance the efficacy of conventional antibiotics like doxycycline (B596269) against P. aeruginosa. mdpi.comnih.gov This suggests that the structural requirements for direct antibacterial action and antibiotic potentiation are different. The presence of the methoxy group has also been investigated, with some studies indicating that its removal or replacement could be explored to optimize the therapeutic window, potentially reducing cytotoxicity while retaining desired bioactivities. mdpi.com
Table 2: Influence of Aromatic Substitution on Antimicrobial Activity This table summarizes the impact of different substitutions on the phenyl rings on the compound's antimicrobial properties.
| Aromatic Substitution | Intrinsic Antimicrobial Activity | Antibiotic Enhancement | Reference |
|---|---|---|---|
| Dibromo-methoxy (Natural) | Active | Moderate | mdpi.com, nih.gov |
| Brominated (Mono- or Di-) | Active | Variable | mdpi.com, nih.gov |
| Non-brominated | Weak to Inactive | Potent in some analogues | mdpi.com, nih.gov |
Impact of Quaternization and Amine Substitution on Antimicrobial and Antibiofilm Efficacy
Modification of the internal secondary amines of the spermine (B22157) backbone through quaternization has been explored as a strategy to develop novel disinfectants and evade bacterial resistance mechanisms. nih.govresearchgate.net Quaternary ammonium (B1175870) compounds (QACs) are well-known for their membrane-disrupting antimicrobial properties.
Synthesizing QAC analogues of Ianthelliformisamine C by alkylating and quaternizing the internal amines has yielded mixed results. One study found that while the parent natural product was the most active in their panel, a tetramethyl QAC derivative demonstrated moderate to good activity against all tested strains, including P. aeruginosa and S. aureus. nih.gov This active QAC analogue also showed a better therapeutic index compared to the commercial disinfectant benzalkonium chloride, with lower toxicity to human red blood cells. nih.gov
Mechanistic studies suggest that both Ianthelliformisamine C and its active QAC derivative exert their antimicrobial effect by permeabilizing the bacterial cell membrane, which contrasts with some earlier hypotheses that suggested a different mechanism of action for the natural product. nih.govresearchgate.net The development of QACs from the ianthelliformisamine scaffold is seen as a promising avenue for creating novel antimicrobials that could potentially have a higher barrier to the development of bacterial resistance. nih.govemory.edu
Table 3: Activity of Ianthelliformisamine C and its Quaternized Analogue This table compares the antimicrobial activity of the parent compound with a key quaternized derivative.
| Compound | Modification | Antibacterial Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| Ianthelliformisamine C | None (Parent Compound) | Active against P. aeruginosa | Membrane Permeabilization | nih.gov |
| Tetramethyl QAC analogue | Quaternization of internal amines | Moderate to good activity | Membrane Permeabilization | nih.gov |
Stereochemical Considerations and Their Biological Implications
While the commercially available polyamines used in many synthetic efforts are achiral, the broader class of bromotyrosine alkaloids, to which ianthelliformisamines belong, often feature stereocenters that can be crucial for biological activity. mdpi.comunige.ch For Ianthelliformisamine C itself, the (E)-geometry of the double bond in the acrylamide (B121943) linker is a defined stereochemical feature. nih.gov
Studies on related marine natural products have shown that stereochemistry can play a significant role. For instance, in some related compounds, the configuration of chiral centers can significantly impact antibacterial potency. mdpi.comunige.ch Although specific studies focusing exclusively on the stereoisomers of Ianthelliformisamine C are not extensively detailed in the reviewed literature, the synthesis of analogues has involved variations in the geometry of the double bond. researchgate.net The consistent use of the (E)-isomer in active natural products suggests it is a favorable configuration for bioactivity. The precise impact of introducing or altering chiral centers within the polyamine backbone or the side chains of ianthelliformisamine analogues remains an area for further investigation to fully understand the three-dimensional structural requirements for optimal activity.
Biosynthetic Considerations
Proposed Biogenetic Pathways of Bromotyrosine Alkaloids
The biosynthesis of bromotyrosine alkaloids is a complex process that generates a wide array of chemical structures from a few basic precursors, primarily brominated tyrosine. mdpi.com While the complete pathway to Ianthelliformisamine C has not been elucidated in full detail, extensive research on related compounds has led to well-supported proposed biogenetic pathways.
The metabolic cascade begins with the amino acid L-tyrosine. mdpi.comgriffith.edu.au Studies using radiolabeled precursors have shown that phenylalanine can be converted to tyrosine, which then serves as the foundational building block for bromotyrosine derivatives. mdpi.com The key initial step is the bromination of the tyrosine ring. mdpi.comgriffith.edu.au
From the brominated tyrosine intermediate, the pathway can diverge, leading to the vast chemical diversity seen in this family of alkaloids. mdpi.comgriffith.edu.au Two major proposed routes are:
Route A: This pathway involves the oxidation of the amino group of the bromotyrosine intermediate to form an oxime. This oxime intermediate is a crucial branching point for the synthesis of various alkaloids, including those with spiroisoxazoline rings. mdpi.commdpi.com
Route B: This route involves the O-methylation of the phenolic hydroxyl group of the brominated tyrosine, followed by other modifications like oxidation of the amine functionality. mdpi.comgriffith.edu.au Subsequent dehydration and decarboxylation can lead to O-methylated nitrile intermediates. mdpi.comgriffith.edu.au
Ianthelliformisamine C, being a polyamine-containing derivative, is formed through the condensation of two bromotyrosine units with a polyamine backbone. mdpi.commdpi.com The biosynthesis likely involves the formation of an activated cinnamoyl derivative from a brominated and O-methylated tyrosine precursor, which is then coupled to a polyamine chain, such as spermine (B22157).
Table 1: Key Intermediates in Proposed Bromotyrosine Alkaloid Biosynthesis
| Intermediate | Description | Proposed Role |
|---|---|---|
| L-Tyrosine | Starting amino acid precursor. | The foundational building block for the entire pathway. mdpi.commdpi.com |
| Brominated Tyrosine | Tyrosine with one or more bromine atoms on the aromatic ring. | The first key intermediate after enzymatic bromination. mdpi.com |
| Oxime Intermediate | Formed by the oxidation of the amine group of bromotyrosine. | A crucial precursor for spiroisoxazoline and other related alkaloids. mdpi.commdpi.com |
| O-methylated Nitriles | Formed via O-methylation, dehydration, and decarboxylation. | Intermediates in alternative biosynthetic routes. mdpi.com |
Enzymatic Involvement in Bromination and Polyamine Assembly (e.g., Bromoperoxidase)
The intricate steps of bromotyrosine alkaloid biosynthesis are orchestrated by a suite of specialized enzymes.
Bromoperoxidases: The halogenation of the tyrosine ring is a critical step catalyzed by vanadium-dependent bromoperoxidases (V-BPOs). mdpi.commdpi.com These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the aromatic ring of tyrosine, typically at the positions ortho to the hydroxyl group. This enzymatic action is responsible for the characteristic mono- and di-brominated patterns seen in these natural products. mdpi.comresearchgate.net Halogenases involved in this process appear to be specific brominases, as chlorinated versions are generally not found. nih.gov
Other Key Enzymes: Beyond bromination, several other enzyme classes are proposed to be involved:
Aminotransferases: These enzymes are thought to catalyze the deamination of tyrosine, an early step in some proposed pathways. mdpi.comresearchgate.net
Methylases: O-methylation of the phenolic hydroxyl group, a common feature in compounds like Ianthelliformisamine C, is carried out by methyltransferases. mdpi.comresearchgate.net
Oximinotransferases: These enzymes are proposed to facilitate the conversion of a keto group to an oxime, a key step in the formation of oxime-containing alkaloids. mdpi.comresearchgate.net
Monooxygenases: Enzymes such as cytochrome P450s are implicated in the dearomatization step required to form spiro-cyclic systems like spirocyclohexadienylisoxazolines. mdpi.com
Amide Synthases/Peptide Synthetases: The final assembly of Ianthelliformisamine C requires the formation of amide bonds between the bromotyrosine-derived cinnamic acid units and the central polyamine chain. This is likely accomplished by amide synthases or non-ribosomal peptide synthetase (NRPS)-like machinery.
The biosynthesis is believed to occur within specialized sponge cells called spherulous cells, suggesting the sponge host itself produces these compounds, rather than just its microbial symbionts. nih.gov
Ecological Role of Ianthelliformisamine C in the Marine Environment
Marine sponges, being sessile organisms, rely on chemical defense mechanisms to protect themselves from predators, competitors, and fouling organisms. researchgate.net Bromotyrosine alkaloids, including Ianthelliformisamine C, play a significant role in the ecological survival of the producing sponges, such as Suberea ianthelliformis. nih.gov
The primary ecological functions are believed to be:
Antimicrobial and Antifouling Activity: Ianthelliformisamine C and its analogs exhibit activity against various bacteria, including the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.comnih.govsemanticscholar.org This antimicrobial action can prevent the settlement of microbial biofilms on the sponge's surface, a crucial defense against biofouling and pathogenic infections. semanticscholar.orgresearchgate.net Some related compounds have also shown the ability to enhance the effectiveness of conventional antibiotics. semanticscholar.orgresearchgate.net
Antifeedant Defense: The production of toxic or unpalatable compounds is a common strategy among sponges to deter predation by fish and other marine animals. nih.gov While direct antifeedant studies on Ianthelliformisamine C are limited, related bromotyrosine derivatives have been shown to act as feeding deterrents. mdpi.com For instance, some compounds exhibit acetylcholinesterase (AChE) inhibitory activity, which can have neurotoxic effects on predators. mdpi.com The anorexic side effects associated with AChE inhibition could serve as a powerful deterrent. mdpi.com It is hypothesized that upon attack by a predator, the sponge can enzymatically release these defensive compounds. nih.gov
The presence of a polyamine chain in Ianthelliformisamine C is significant, as polyamines are known to disrupt bacterial membranes, potentially contributing to its role as an antibiotic enhancer and a chemical defense agent. beilstein-journals.org
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Ianthelliformisamine A |
| Ianthelliformisamine B |
| Ianthelliformisamine C |
| Ianthelliformisamine C TFA |
| Phenylalanine |
| Tyrosine |
Future Research Directions and Potential Applications
Rational Design and Synthesis of Next-Generation Analogues
The chemical scaffold of ianthelliformisamine C presents a fertile ground for the rational design and synthesis of next-generation analogues with improved efficacy and tailored properties. Researchers have begun to explore this potential by creating libraries of related molecules. rsc.org
A primary strategy involves the modification of the polyamine core and the aromatic head groups. For instance, a library of 39 analogues of ianthelliformisamines A-C was synthesized by combining various 3-phenylacrylic acid derivatives with different Boc-protected polyamine chains. rsc.org Interestingly, while analogues of ianthelliformisamine A showed significant antibacterial activity, the parent ianthelliformisamine C and its synthesized analogues in this particular study did not exhibit detectable antibacterial action on their own. rsc.org This highlights the nuanced structure-activity relationships within this class of compounds.
Another promising avenue is the quaternization of the internal amine groups of ianthelliformisamine C to create novel quaternary ammonium (B1175870) compounds (QACs). mdpi.com QACs are a well-established class of disinfectants, and deriving them from a natural product scaffold could offer a strategy to circumvent existing bacterial resistance mechanisms. mdpi.combeilstein-journals.org One such study involved the synthesis of ianthelliformisamine C and subsequent alkylation and quaternization of its internal amines, leading to the creation of four new QACs. mdpi.com The synthesis of these analogues often employs peptide coupling as a key step, followed by deprotection with TFA. rsc.orgunibo.it
Future design strategies could systematically explore:
Varying the length and branching of the polyamine chain: The polyamine linker is crucial for the biological activity of ianthelliformisamines. nih.gov
Modifying the substitution pattern on the aromatic rings: Altering the bromine and methoxy (B1213986) group substitutions could fine-tune the electronic and steric properties of the molecule.
Introducing different functional groups: Replacing the acrylic acid moiety with other functionalities could lead to novel modes of action.
Exploration of Broader Biological Activities Beyond Antimicrobial Effects
While the primary focus of research on ianthelliformisamine C has been its role as an antibiotic enhancer, preliminary studies and the activities of related bromotyrosine alkaloids suggest a broader therapeutic potential. unibo.itmdpi.com
Anticancer Activity: There are indications that ianthelliformisamine C and its derivatives may possess anticancer properties. rsc.orgresearchgate.net Polyamine analogues, in general, have been investigated as anticancer agents. unibo.it Further screening of ianthelliformisamine C against various cancer cell lines is a logical next step to explore this potential.
Antiviral and Anti-inflammatory Activities: Marine natural products are a rich source of compounds with diverse biological activities, including antiviral and anti-inflammatory effects. mdpi.com While specific studies on the antiviral or anti-inflammatory properties of ianthelliformisamine C are limited, related marine compounds have shown such activities. mdpi.com Given the global need for new antiviral and anti-inflammatory agents, screening ianthelliformisamine C in relevant assays is a worthwhile endeavor.
Other Potential Activities: The diverse bioactivities of bromotyrosine derivatives, which include antifungal and antiparasitic properties, suggest that ianthelliformisamine C could also be active in these areas. mdpi.comsemanticscholar.org Systematic screening in a variety of biological assays is necessary to uncover the full therapeutic potential of this marine natural product.
Strategies for Mitigating and Overcoming Antimicrobial Resistance
Ianthelliformisamine C has emerged as a promising tool in the fight against antimicrobial resistance, primarily through its ability to potentiate the effects of conventional antibiotics against resistant bacteria. unibo.itresearchgate.net
Antibiotic Enhancement: Ianthelliformisamine C and its analogues have been shown to enhance the activity of antibiotics like doxycycline (B596269) and cefepime (B1668827) against resistant Gram-negative bacteria, including Pseudomonas aeruginosa. scilit.commdpi.com This synergistic effect could revitalize the use of older antibiotics that have lost efficacy due to resistance.
Mechanism of Action Against Resistance: The mechanism by which ianthelliformisamine C overcomes resistance is multifaceted. One key action is the disruption of the bacterial membrane. mdpi.com Studies using bioluminescence to measure ATP efflux and fluorescence to assess membrane depolarization have indicated that some derivatives act by permeabilizing the bacterial membrane. mdpi.comunibo.it This disruption can make the bacteria more susceptible to other antibiotics. Furthermore, ianthelliformisamine C has been shown to inhibit efflux pumps in P. aeruginosa, which are a major mechanism of antibiotic resistance. mdpi.com By blocking these pumps, the compound can increase the intracellular concentration of co-administered antibiotics to effective levels.
Future strategies to leverage ianthelliformisamine C against antimicrobial resistance include:
Combination therapy development: Designing and testing specific combinations of ianthelliformisamine C or its analogues with various classes of antibiotics against a wide range of multidrug-resistant pathogens.
Targeting specific resistance mechanisms: Developing analogues that are more potent inhibitors of specific efflux pumps or other resistance determinants.
Investigating dual-action compounds: Designing single molecules that combine the antibiotic-enhancing properties of ianthelliformisamine C with direct antimicrobial activity. beilstein-journals.org
Advanced Analytical and Computational Approaches for Mechanistic Insights
A deeper understanding of the molecular mechanisms underlying the activity of ianthelliformisamine C is crucial for its development as a therapeutic agent. Advanced analytical and computational methods can provide these insights.
Advanced Analytical Techniques: While standard spectroscopic methods like NMR and mass spectrometry have been essential for the structural elucidation of ianthelliformisamine C and its analogues, more advanced techniques can probe its interactions with biological targets. nih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could be used to study the binding kinetics and thermodynamics of its interaction with bacterial membranes or specific proteins.
Computational Modeling: Molecular modeling and computational chemistry offer powerful tools to visualize and predict the behavior of ianthelliformisamine C at the molecular level. mdpi.com
Molecular Docking: This can be used to predict how ianthelliformisamine C and its analogues bind to target proteins, such as efflux pump components.
Molecular Dynamics (MD) Simulations: MD simulations can model the interaction of ianthelliformisamine C with bacterial membranes, providing insights into the process of membrane permeabilization.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the chemical structures of ianthelliformisamine C analogues with their biological activities, guiding the design of more potent compounds. semanticscholar.org
A computational conformational analysis of related compounds has been performed, and similar approaches could be applied to ianthelliformisamine C to understand its three-dimensional structure and flexibility, which are key determinants of its biological activity. researchgate.net
Environmental Impact and Sustainability of Natural Product Sourcing and Synthesis
The sourcing of marine natural products like ianthelliformisamine C raises important environmental and sustainability considerations. The compound is isolated from the marine sponge Suberea ianthelliformis, and large-scale harvesting of this sponge could have a negative impact on marine ecosystems. researchgate.netnih.govbeilstein-journals.orgcore.ac.ukacs.org
Sustainable Sourcing: To mitigate the environmental impact, alternative and more sustainable methods for obtaining ianthelliformisamine C are needed.
Aquaculture: The cultivation of Suberea ianthelliformis in aquaculture systems could provide a renewable source of the compound without depleting wild populations. core.ac.uk The potential for aquaculture of related sponge species is being explored. mdpi.comird.frresearchgate.netresearchgate.net
Cell Culture: Developing cell culture methods for the sponge or its associated microorganisms that may be the true producers of the compound could offer a controlled and sustainable production platform.
Sustainable Synthesis: Chemical synthesis provides an alternative to harvesting from natural sources. The total synthesis of ianthelliformisamines A-C has been achieved. nih.gov However, the sustainability of these synthetic routes needs to be considered. Future research should focus on developing greener synthetic methodologies that:
Reduce the use of hazardous reagents and solvents.
Improve energy efficiency.
Minimize waste production.
By focusing on sustainable sourcing and synthesis, the long-term viability of ianthelliformisamine C as a potential therapeutic agent can be ensured without compromising the health of our marine environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
